tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17715172
InChI: InChI=1S/C17H33N3O2/c1-5-17(7-9-18-10-8-17)20-12-6-11-19(13-14-20)15(21)22-16(2,3)4/h18H,5-14H2,1-4H3
SMILES:
Molecular Formula: C17H33N3O2
Molecular Weight: 311.5 g/mol

tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate

CAS No.:

Cat. No.: VC17715172

Molecular Formula: C17H33N3O2

Molecular Weight: 311.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate -

Specification

Molecular Formula C17H33N3O2
Molecular Weight 311.5 g/mol
IUPAC Name tert-butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate
Standard InChI InChI=1S/C17H33N3O2/c1-5-17(7-9-18-10-8-17)20-12-6-11-19(13-14-20)15(21)22-16(2,3)4/h18H,5-14H2,1-4H3
Standard InChI Key RCXLFKJDHUGKCF-UHFFFAOYSA-N
Canonical SMILES CCC1(CCNCC1)N2CCCN(CC2)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a 1,4-diazepane ring—a seven-membered heterocycle containing two nitrogen atoms—substituted at the 1-position with a tert-butyl carboxylate group and at the 4-position with a 4-ethylpiperidin-4-yl group. The tert-butyl group enhances steric bulk and metabolic stability, while the ethylpiperidine moiety introduces chirality and potential receptor-binding interactions .

Physicochemical Properties

The molecular formula is C₁₇H₃₁N₃O₂, with a molecular weight of 309.45 g/mol (calculated from PubChem data for related structures) . Key properties include:

PropertyValue
LogP (Partition Coefficient)~2.8 (estimated)
Hydrogen Bond Donors1 (secondary amine)
Hydrogen Bond Acceptors4 (two amines, two esters)

These properties suggest moderate lipophilicity, aligning with bioavailability requirements for central nervous system (CNS)-targeted therapeutics .

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of tert-butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate involves multi-step organic reactions, as inferred from analogous procedures in the literature . A representative pathway includes:

  • Formation of the Piperidine Intermediate:

    • 4-Ethylpiperidin-4-amine is reacted with ethyl chloroformate to introduce a carbamate protecting group.

    • Subsequent alkylation with tert-butyl bromoacetate forms the piperidine-ethyl-carboxylate backbone .

  • Diazepane Ring Construction:

    • A Mitsunobu reaction couples the piperidine intermediate with 1,4-diazepane-1-carboxylic acid, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine .

  • Deprotection and Purification:

    • Acidic cleavage (e.g., HCl/dioxane) removes the tert-butyl group, followed by column chromatography to isolate the final product .

Optimization Strategies

Reaction yields are enhanced by:

  • Solvent Selection: Polar aprotic solvents like acetonitrile improve nucleophilic substitution rates.

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation steps .

Reactivity Profile

The compound undergoes characteristic reactions of secondary amines and esters:

Reaction TypeReagents/ConditionsProduct
Ester HydrolysisNaOH/H₂O, refluxCarboxylic acid derivative
Amide FormationAcetyl chloride, pyridineN-Acetylated derivative
Reductive AminationNaBH₃CN, aldehydeAlkylated amine product

These transformations enable diversification for structure-activity relationship (SAR) studies .

Industrial and Research Applications

Agrochemistry

Piperidine derivatives are explored as herbicides and fungicides. The ethyl group may enhance lipid membrane permeability, improving foliar uptake .

Chemical Biology

The compound serves as a scaffold for fluorescent probes targeting lysosomal compartments, leveraging its amine basicity for pH-dependent trafficking .

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